molecular formula C21H16O B12804996 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol CAS No. 85206-95-7

7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol

Cat. No.: B12804996
CAS No.: 85206-95-7
M. Wt: 284.3 g/mol
InChI Key: VTBIEDCKYLXDID-UHFFFAOYSA-N
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Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Biological Systems

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. These ubiquitous environmental contaminants are primarily formed from the incomplete combustion of organic materials, such as coal, oil, gas, and wood. nih.govwikipedia.org As a result, PAHs are widespread in the air, water, and soil, and can also be found in certain foods, particularly those that are grilled or smoked. nih.govresearchgate.net

In biological systems, PAHs are of significant concern due to their carcinogenic and mutagenic properties. nih.gov Upon entering the body through inhalation, ingestion, or dermal contact, PAHs undergo metabolic activation, a process primarily carried out by cytochrome P450 enzymes. researchgate.net This metabolism converts the relatively inert parent PAHs into highly reactive metabolites, including epoxides and dihydrodiols, which can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. researchgate.netnih.gov

Structural Characterization and Nomenclature of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol

This compound is a specific derivative of the well-known and potent carcinogen, benzo(a)pyrene. Its chemical structure is characterized by a benzo(a)pyrene core that has been partially saturated at the 7 and 8 positions, with a methyl group (-CH3) and a hydroxyl group (-OH) attached to the 7-position.

The systematic nomenclature precisely describes this structure:

Benzo(a)pyrene: The parent polycyclic aromatic hydrocarbon.

7,8-dihydro: Indicates the addition of two hydrogen atoms, saturating the double bond between carbons 7 and 8.

7-Methyl: A methyl group is attached to the 7th carbon.

7-ol: A hydroxyl group is attached to the 7th carbon.

This compound is a metabolite of 7-methylbenzo(a)pyrene, a methylated PAH. nii.ac.jp

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 85206-95-7 nih.gov
Molecular Formula C₂₁H₁₆O
Molecular Weight 284.35 g/mol

Academic Significance of Investigating Specific Hydroxylated and Alkylated Dihydro-PAH Metabolites

The study of specific hydroxylated and alkylated dihydro-PAH metabolites like this compound is of paramount academic significance for several reasons. The addition of alkyl groups, such as a methyl group, can dramatically alter the carcinogenic potential of the parent PAH. nii.ac.jp Understanding the metabolic pathways of these substituted PAHs is crucial for elucidating the mechanisms of their toxicity and carcinogenicity.

Research into these specific metabolites helps to:

Unravel Metabolic Pathways: The identification of metabolites like trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene, a related compound, demonstrates that methylation at the 7-position does not completely block metabolic activation at that site, as was once thought. nii.ac.jp This provides critical insight into how the cellular machinery processes these modified carcinogens.

Structure-Activity Relationships: By studying the biological activity of individual metabolites, scientists can establish structure-activity relationships. This knowledge is vital for predicting the carcinogenic potential of other, less-studied PAHs and their derivatives.

Biomarkers of Exposure: Identifying specific metabolites in biological samples can serve as biomarkers of exposure to particular PAHs, aiding in human health risk assessment.

Overview of Research Trajectories for Complex PAH Derivatives

Current and future research on complex PAH derivatives is moving beyond the study of parent compounds to focus on their myriad of metabolites and the intricate biochemical pathways they influence. Key research trajectories include:

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for identifying and quantifying the complex mixtures of PAH metabolites present in biological and environmental samples. nii.ac.jp

Toxicogenomics and Epigenetics: Investigating how PAH derivatives affect gene expression and epigenetic modifications is a burgeoning field. Studies are exploring how exposure to compounds like benzo(a)pyrene can alter DNA methylation, a key epigenetic mechanism that can lead to carcinogenesis.

Computational Toxicology: The use of computational models and quantitative structure-activity relationship (QSAR) studies is becoming increasingly important for predicting the toxicity of the vast number of PAH derivatives, helping to prioritize compounds for further experimental investigation.

Mixture Toxicity: Humans are typically exposed to complex mixtures of PAHs rather than single compounds. A significant area of research is dedicated to understanding the synergistic, antagonistic, or additive effects of these mixtures on biological systems.

The focused study of individual metabolites such as this compound provides the fundamental data necessary to build more accurate models of PAH-induced carcinogenesis and to better protect human health.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85206-95-7

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

7-methyl-8H-benzo[a]pyren-7-ol

InChI

InChI=1S/C21H16O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2-10,12,22H,11H2,1H3

InChI Key

VTBIEDCKYLXDID-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O

Origin of Product

United States

Metabolic Pathways and Biotransformation Kinetics

Enzymatic Formation of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol from Precursor PAHs

The formation of this compound from its parent compound, 7-methylbenzo(a)pyrene, is a multi-step enzymatic process. This biotransformation is primarily carried out by a concert of phase I metabolizing enzymes, which introduce or expose functional groups on the PAH structure, thereby increasing its reactivity and water solubility.

Role of Cytochrome P450 Monooxygenases in Initial Oxidation Events

The initial and rate-limiting step in the metabolic activation of 7-methylbenzo(a)pyrene is the oxidation of the 7,8-double bond, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, members of the CYP1 family, including CYP1A1 and CYP1B1, are the principal enzymes involved in the epoxidation of PAHs like benzo[a]pyrene (B130552) (BaP) and its methylated derivatives. nih.gov These enzymes introduce an epoxide group across the 7,8-position of 7-MBaP, forming 7-methylbenzo(a)pyrene-7,8-oxide. Studies on the parent compound, BaP, have shown that CYP1A1 and CYP1B1 are highly efficient in this initial oxidation step. nih.gov The presence of the methyl group at the 7-position is not found to inhibit this initial metabolic activation, as 7-MBaP is readily metabolized to form trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov

Involvement of Epoxide Hydrolases in Dihydrodiol Formation

Following the formation of the epoxide intermediate, microsomal epoxide hydrolase (mEH) plays a crucial role in the formation of the dihydrodiol. nih.gov This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form trans-7,8-dihydroxy-7,8-dihydro-7-methylbenzo(a)pyrene. nih.gov In the metabolism of the parent compound BaP, the action of mEH is essential for the formation of the proximate carcinogen, BaP-7,8-dihydrodiol. wikipedia.org The efficiency of this step is critical, as the epoxide can also undergo non-enzymatic rearrangement to form phenols or be detoxified through conjugation with glutathione (B108866).

Contribution of Aldo-Keto Reductases and Dehydrogenases in Hydroxyl Group Introduction

While cytochrome P450 enzymes are primarily responsible for the initial epoxidation, aldo-keto reductases (AKRs) and other dehydrogenases can also play a role in the metabolism of PAHs. frontiersin.org AKRs are a superfamily of NAD(P)(H)-dependent oxidoreductases that can catalyze the oxidation of PAH trans-dihydrodiols to catechols, which can then auto-oxidize to form reactive quinones. frontiersin.org While the primary role of AKRs is in the further metabolism of dihydrodiols, their involvement in the initial introduction of a hydroxyl group at the 7-position of 7-methylbenzo(a)pyrene is less direct. The formation of this compound is a result of the aforementioned epoxidation and subsequent hydration.

Stereochemical Aspects of Metabolic Activation and Inactivation

The enzymatic reactions involved in the metabolism of 7-methylbenzo(a)pyrene are often highly stereoselective, leading to the formation of specific diastereomers and enantiomers of the resulting metabolites. This stereochemistry is a critical determinant of the ultimate biological activity of the compound.

Diastereomeric and Enantiomeric Metabolite Production

The metabolism of 7-methylbenzo(a)pyrene results in the formation of various stereoisomers of its dihydrodiol metabolite. Research has shown that the presence of the methyl group at the 7-position significantly influences the stereochemical outcome of the metabolic process. nih.gov While the metabolism of benzo(a)pyrene by rat liver microsomes predominantly yields the (-)-trans-7R,8R-dihydrodiol with high optical purity, the trans-7,8-dihydrodiol formed from 7-methylbenzo(a)pyrene is nearly racemic. nih.gov

One study found that the major trans-7,8-dihydrodiol enantiomer formed from 7-MBaP metabolism is a (+)-enantiomer with an optical purity of 60.4%. nih.gov This is in stark contrast to the metabolism of the parent compound, BaP, where the trans-7,8-dihydrodiol is formed with a high enantiomeric excess of the (-)-7R,8R enantiomer. nih.gov

MetaboliteParent CompoundPredominant EnantiomerOptical Purity
trans-7,8-dihydrodiolBenzo(a)pyrene(-)-7R,8R>90%
trans-7,8-dihydrodiol7-Methylbenzo(a)pyrene(+)-enantiomer60.4%

Table 1: Comparison of the Stereochemical Outcome of Benzo(a)pyrene and 7-Methylbenzo(a)pyrene Metabolism

Enzyme Stereoselectivity in Biotransformation

The observed differences in the stereochemical composition of the metabolites of 7-methylbenzo(a)pyrene compared to benzo(a)pyrene highlight the altered stereoselectivity of the metabolizing enzymes. nih.gov The methyl group at the 7-position likely influences the orientation of the substrate within the active site of cytochrome P450, leading to a less stereospecific epoxidation of the 7,8-double bond.

Identification of Further Metabolic Intermediates and Downstream Products

The metabolism of this compound proceeds through several key pathways, leading to the formation of various intermediates and end-products. These metabolic routes are largely analogous to those established for its parent compound, benzo(a)pyrene (BP). Research has shown that despite the presence of a methyl group at the 7-position, a substituted benzo(a)pyrene can undergo similar initial metabolic activation as BP itself. nih.gov

Potential for Formation of Electrophilic Diol-Epoxides

The most well-characterized activation pathway for benzo(a)pyrene and its derivatives is the formation of diol-epoxides. This multi-step process is initiated by the cytochrome P450 enzyme system. In the case of 7-methylbenzo(a)pyrene (7-MeBP), studies have identified the formation of trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov This indicates that the presence of the methyl group does not prevent the initial epoxidation and subsequent hydration to a dihydrodiol, which is a critical precursor to the ultimate carcinogenic species.

Following the formation of the dihydrodiol, a second epoxidation event, also catalyzed by cytochrome P450 enzymes, occurs in the bay region of the molecule. researchgate.net This results in the formation of a highly reactive diol-epoxide. For the parent compound, benzo(a)pyrene, the resulting (+)-benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) is known to be a potent mutagen and carcinogen. wikipedia.org It is anticipated that this compound would follow a similar trajectory, leading to the formation of a methylated diol-epoxide. These electrophilic intermediates can then form covalent adducts with cellular macromolecules, most notably DNA, which is a key event in the initiation of cancer.

Four configurational isomers of BPDE can be generated through metabolism, each with distinct tumorigenic and mutagenic properties. researchgate.net The stereochemistry of the diol and epoxide groups significantly influences the biological activity.

Generation of Quinone Metabolites and Redox Cycling

An alternative metabolic pathway for benzo(a)pyrene and its derivatives involves the formation of quinone metabolites. These compounds can be generated through the oxidation of phenolic metabolites of benzo(a)pyrene. While specific studies on the quinone metabolites of 7-methylbenzo(a)pyrene are limited, the metabolic profiles of the parent compound reveal the formation of various quinones, such as 1,6-quinone, 3,6-quinone, and 6,12-quinone. wur.nl

Phase II Conjugation Pathways (Glucuronidation, Glutathione Conjugation)

Phase II metabolic pathways are generally considered detoxification routes, as they increase the water solubility of metabolites, facilitating their excretion from the body. osti.gov For benzo(a)pyrene metabolites, the two primary conjugation reactions are glucuronidation and glutathione conjugation.

Glucuronidation: This process involves the addition of a glucuronic acid moiety to hydroxylated metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). Studies have shown that human UGT enzymes, such as UGT1A6 and UGT2B7, can glucuronidate a range of benzo[a]pyrene phenols and dihydrodiols. nih.gov For instance, UGT2B7 has been shown to metabolize the benzo(a)pyrene trans-7,8-dihydrodiol. nih.gov It is highly probable that the hydroxyl groups of this compound and its downstream hydroxylated metabolites are also substrates for UGT enzymes. However, co-exposure to other compounds, such as monoaromatic hydrocarbons, may inhibit the glucuronidation of benzo[a]pyrene metabolites, potentially increasing their toxic effects. researchgate.net

Molecular Interactions with Biological Macromolecules

Covalent Adduction to Deoxyribonucleic Acid (DNA)

The formation of covalent adducts with DNA is a central mechanism by which carcinogenic PAHs are thought to initiate tumorigenesis. For 7-methylbenzo(a)pyrene (7-MeBP), metabolic studies have shown that despite the presence of a methyl group at the 7-position, the molecule can undergo metabolic activation similar to its parent compound, benzo(a)pyrene (BP). Current time information in Ede, NL.nih.gov This activation leads to the formation of diol epoxides that are highly reactive towards nucleophilic sites on DNA bases.

Characterization of DNA Adduct Structures

Studies involving the metabolism of 7-MeBP have successfully isolated and identified trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene as a metabolite. nih.gov This finding is significant as it demonstrates that the initial metabolic activation pathway at the 7 and 8 positions, which is crucial for the formation of the ultimate carcinogenic diol epoxide, is not completely blocked by the methyl group. nih.gov Further metabolism of this diol would lead to the formation of a 7-methylbenzo(a)pyrene diol epoxide.

In studies with cultured 10T1/2 cells, it was observed that 7-MeBP is metabolized and its metabolites bind to the cellular DNA. nih.gov The level of this binding was found to be approximately one-eighth of that observed for the parent compound, benzo(a)pyrene. nih.gov While the precise structures of the DNA adducts formed from 7-methyl-7,8-dihydrobenzo(a)pyren-7-ol's diol epoxide have not been as extensively characterized as those from benzo(a)pyrene diol epoxide (BPDE), it is understood that the reactive epoxide ring opens and forms a covalent bond with a nucleophilic site on a DNA base. nih.govresearchgate.net For the parent compound BPDE, these adducts primarily involve the formation of a covalent bond between the C-10 position of the diol epoxide and the exocyclic amino groups of purine (B94841) bases. nih.gov

Site Specificity of Adduct Formation on DNA

The specific sites on the DNA molecule where adducts form are of great interest, as the location of the adduct can influence its biological consequences, such as the likelihood of causing a mutation during DNA replication. For the well-studied benzo(a)pyrene diol epoxide (BPDE), the primary targets for adduction are the exocyclic amino groups of guanine (B1146940) (N2) and adenine (B156593) (N6). nih.govnih.gov

While direct studies on the site specificity of 7-methylbenzo(a)pyrene diol epoxide are limited, inferences can be drawn from related compounds. For instance, studies with benzo(a)pyrene-7,8-dione, another reactive metabolite, have shown a preference for forming deoxyguanosine adducts. nih.gov Given the structural similarities, it is plausible that the diol epoxide of this compound also primarily targets the N2 of guanine and, to a lesser extent, the N6 of adenine. The presence of the methyl group at the 7-position may, however, influence the relative reactivity towards these sites.

Influence of DNA Sequence and Conformation on Adduction

The local sequence and conformation of DNA can significantly influence the efficiency and specificity of adduct formation. Research on benzo(a)pyrene diol epoxide (BPDE) has revealed that adduct formation is not random. There is evidence of an enrichment of BP adducts in the most rapidly-renaturing components of DNA, which include palindromic and highly repetitive sequences. nih.gov

The conformation of the DNA adduct itself can also be influenced by the surrounding DNA sequence. For BPDE adducts, two main conformations have been described: an intercalative conformation where the pyrenyl residue is inserted between the DNA base pairs, and a solvent-exposed conformation where the residue lies in the minor groove of the DNA helix. nih.gov These conformational differences can affect the biological outcomes of the adduct, including their recognition and repair by cellular enzymes. nih.gov Although specific data for this compound is not available, it is expected that similar principles of DNA sequence and conformation influencing adduction would apply.

Interaction with Ribonucleic Acid (RNA)

While DNA is the primary target for many carcinogens, RNA molecules are also susceptible to covalent modification by reactive metabolites. The adduction of RNA can interfere with its various cellular functions, including protein synthesis and gene regulation.

Identification of RNA Adducts

Reactive intermediates of PAHs, such as diol epoxides, can form adducts with RNA. Studies using benzo(a)pyrene diol epoxide (BPDE) have demonstrated the formation of adducts with various ribonucleosides. nih.govfrontiersin.org In these studies, BPDE was found to react with adenosine (B11128) and guanosine (B1672433) residues in RNA. nih.govfrontiersin.org Furthermore, research on transfer RNAs (tRNAs) has shown that BPDE can form adducts with post-transcriptionally modified ribonucleosides, such as methylated guanosines. nih.gov

While direct studies on the interaction of this compound's diol epoxide with RNA are scarce, the known reactivity of diol epoxides towards RNA suggests that such interactions are likely. The formation of RNA adducts from 7-methylbenzo(a)pyrene metabolites could potentially disrupt the intricate processes of transcription and translation.

Binding and Modulation of Cellular Proteins

In addition to nucleic acids, cellular proteins are also targets for covalent modification by reactive electrophiles. The adduction of proteins can alter their structure and function, leading to a variety of cellular dysfunctions.

Studies on the parent compound, benzo(a)pyrene, have shown that its metabolites can bind to a range of cellular proteins. nih.gov The binding of different dihydrodiol metabolites of benzo(a)pyrene has been shown to have a degree of specificity for different nuclear proteins. nih.gov For instance, the 7,8-dihydroxy-7,8-dihydro-benzo(a)pyrene metabolite primarily targets histones H3 and H2A for adduction. nih.gov Given that this compound is the analogous metabolite, it is reasonable to infer that its diol epoxide derivative may also exhibit a preference for binding to these histone proteins. Such adduction could have significant implications for chromatin structure and gene expression.

Data Tables

Table 1: DNA Adduct Formation from 7-Methylbenzo(a)pyrene Metabolism

ParameterObservationReference
Metabolite Identifiedtrans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene nih.gov
Cellular SystemCultured 10T1/2 mouse cells nih.gov
DNA BindingMetabolites of 7-MeBP bind to cellular DNA nih.gov
Relative Binding Level~1/8th of that observed for Benzo(a)pyrene nih.gov

Table 2: Inferred Molecular Interactions of this compound Metabolites

MacromoleculeInferred InteractionBasis of Inference (Parent Compound: Benzo(a)pyrene)Reference
DNA Preferential adduction at N2 of guanine and N6 of adenineSite specificity of benzo(a)pyrene diol epoxide (BPDE) nih.gov
RNA Formation of adducts with adenosine and guanosineReactivity of BPDE with ribonucleosides nih.gov
Protein Binding to histone proteins H3 and H2ASpecificity of 7,8-dihydroxy-7,8-dihydro-B[a]P binding to nuclear proteins nih.gov

Effects on Transcription Factors and Nuclear Receptors

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs). Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.

While direct studies on the binding affinity of this compound to the AhR are limited, research on other methylated PAHs provides valuable insights. Studies have shown that methylated PAHs can exhibit a stronger activation of the human AhR compared to their parent compounds. gdut.edu.cn For instance, 1-methylpyrene (B1203753) has demonstrated a greater agonistic activity towards the AhR than pyrene (B120774) itself. gdut.edu.cn This suggests that the presence of a methyl group can enhance the interaction with the receptor, potentially leading to a more robust induction of metabolic enzymes.

Table 1: Comparative AhR Activation by PAHs and their Derivatives

CompoundRelative AhR ActivationSource
PyreneWeak agonist gdut.edu.cn
1-MethylpyreneGreater agonistic activity than pyrene gdut.edu.cn
1-HydroxypyreneGreater agonistic activity than pyrene gdut.edu.cn
1-NitropyreneGreater agonistic activity than pyrene gdut.edu.cn

This table illustrates the principle that substituted PAHs can have altered AhR activation potential. Specific data for this compound is not available.

The enhanced activation of AhR by methylated PAHs could imply that this compound may also be a potent inducer of the AhR signaling pathway. This would, in turn, lead to an increased expression of the very enzymes that could metabolize it into more reactive and potentially more toxic intermediates.

Mechanisms of Reactive Oxygen Species (ROS) Generation

The metabolic activation of PAHs is intrinsically linked to the generation of reactive oxygen species (ROS), which can contribute significantly to their toxic and carcinogenic effects.

Redox Cycling Capabilities and Oxidative Stress Induction

Specific studies detailing the redox cycling capabilities of this compound are not readily found in the current body of scientific literature. However, the general mechanisms of ROS generation by PAH metabolites are well-established. The metabolic processing of PAHs by cytochrome P450 enzymes can lead to the formation of radical cations and quinones, which are capable of redox cycling. During this process, these molecules can donate an electron to molecular oxygen, forming the superoxide (B77818) anion radical (O₂⁻). This radical can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

This cascade of ROS production can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. While not directly studied for this compound, its metabolic precursor, benzo[a]pyrene (B130552), and its metabolites are known to induce oxidative stress. nih.gov

Formation of Oxidatively Damaged DNA Bases

The generation of ROS in proximity to DNA can lead to the formation of oxidatively damaged DNA bases. Guanine is particularly susceptible to oxidative damage, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being a common and well-studied biomarker of oxidative DNA damage. researchgate.net The formation of such lesions can lead to mutations if not properly repaired.

While the direct measurement of oxidatively damaged DNA bases as a result of exposure to this compound has not been reported, the established link between PAH metabolism, ROS generation, and oxidative DNA damage suggests that this is a plausible mechanism of its genotoxicity. The metabolic activation of its parent compound, benzo[a]pyrene, is associated with increased levels of oxidative DNA damage. researchgate.net

Mechanistic Studies of Genotoxicity and Mutagenicity

Induction of DNA Damage and Mutagenesis

The formation of DNA adducts by reactive metabolites of PAHs can lead to errors during DNA replication and repair, resulting in mutations. These mutations can alter the function of critical genes, such as tumor suppressors and proto-oncogenes, contributing to the initiation of cancer.

Studies on the mutational spectra induced by the diol epoxides of B[a]P and other PAHs in reporter genes, such as lacZ and supF, have been instrumental in elucidating their mutagenic mechanisms. These studies consistently show that the predominant mutations are base substitutions, particularly at G:C base pairs. While specific data for 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol is not available, research on racemic mixtures of dihydrodiol epoxides of 7-methylbenz[a]anthracene (B135024) has also pointed to base substitutions as the primary type of mutation.

The distribution of mutations induced by PAH metabolites is not random; certain DNA sequences are more susceptible to adduction and subsequent mutation, leading to the formation of mutation hotspots. For BPDE, hotspots have been identified in the p53 tumor suppressor gene, with codons 157, 248, and 273 being frequently mutated in smoking-associated lung cancers. The sequence context, particularly the presence of CpG sites, can influence the location of these hotspots. It is plausible that this compound would induce a similar, though potentially distinct, pattern of mutational hotspots, influenced by the altered steric and electronic properties conferred by the methyl group.

A hallmark of PAH-induced mutagenesis is the prevalence of G:C to T:A transversions. This specific type of point mutation is a characteristic signature of exposure to tobacco smoke, which contains B[a]P and other PAHs. The formation of bulky adducts at the N2 position of guanine (B1146940) by BPDE is thought to be the primary lesion responsible for these transversions. During DNA replication, the distorted DNA template can lead to the misincorporation of adenine (B156593) opposite the adducted guanine, which, after another round of replication, results in a G:C to T:A transversion.

Table 1: Common Point Mutations Associated with Benzo[a]pyrene (B130552) Metabolites

Base ChangeType of MutationAssociated Compound(s)
G:C → T:ATransversionBenzo[a]pyrene diol epoxide (BPDE)
G:C → A:TTransitionBenzo[a]pyrene diol epoxide (BPDE)
G:C → C:GTransversionBenzo[a]pyrene diol epoxide (BPDE)

This table is based on data for benzo[a]pyrene metabolites and represents a likely profile for this compound.

Assessment of Chromosomal Aberrations

In addition to point mutations, PAH metabolites can induce larger-scale genomic damage, including chromosomal aberrations. These structural changes can lead to the loss or rearrangement of large segments of DNA, with severe consequences for cellular function.

Sister chromatid exchanges (SCEs) are the reciprocal exchange of genetic material between two identical sister chromatids and are a sensitive indicator of genotoxic exposure. Studies have shown that non-K-region dihydrodiols of PAHs are potent inducers of SCEs. For instance, 7,8-dihydro-7,8-dihydroxybenzo[a]pyrene, a close analog of the compound of interest, has been demonstrated to significantly increase the frequency of SCEs in Chinese hamster ovary (CHO) cells. This suggests that the metabolic products of this compound are also likely to be effective inducers of SCEs.

The formation of bulky DNA adducts can stall DNA replication forks, which can collapse and lead to the formation of double-strand breaks. These breaks, if not repaired correctly, can result in chromosomal rearrangements, including deletions, insertions, and translocations. PAHs as a class are known to be clastogenic, meaning they can cause breaks in chromosomes. Benzo[a]pyrene has been shown to induce an increased incidence of micronuclei, a biomarker of chromosomal damage, in both adult and fetal mouse cells. It is therefore highly probable that this compound also possesses clastogenic activity.

Table 2: Types of Chromosomal Aberrations Induced by Polycyclic Aromatic Hydrocarbons

Aberration TypeDescription
Sister Chromatid ExchangesReciprocal exchange of DNA between sister chromatids.
Chromosomal BreaksDiscontinuity in a chromosome.
Micronuclei FormationSmall nuclei that form outside the main nucleus, containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Chromosomal RearrangementsAlterations in the structure of a chromosome, such as deletions, duplications, inversions, or translocations.

This table represents the general clastogenic effects of PAHs and is the expected profile for this compound.

DNA Repair Pathway Evasion and Impairment

The genotoxicity of chemical compounds is often mitigated by cellular DNA repair mechanisms. However, some DNA lesions can evade or impair these pathways, leading to the fixation of mutations. The DNA adducts formed from this compound, a derivative of the potent carcinogen benzo[a]pyrene (BaP), are subject to these complex interactions with the cell's repair machinery. The persistence of these adducts is a critical determinant of the mutagenic and carcinogenic potential of the parent compound. The primary defense against bulky DNA adducts, such as those derived from BaP, is the Nucleotide Excision Repair (NER) pathway. When NER fails or is overwhelmed, cells may employ Translesion Synthesis (TLS) polymerases to bypass the damage during DNA replication, often at the cost of fidelity.

Nucleotide Excision Repair (NER) is a versatile and highly conserved DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions. The process involves the recognition of the damage, unwinding of the DNA around the lesion, dual incision of the damaged strand on both sides of the adduct, and finally, the synthesis of a new DNA strand using the undamaged strand as a template.

The efficiency of NER in removing DNA adducts derived from benzo[a]pyrene metabolites is highly dependent on the precise structure and conformation of the adduct. For the parent compound, benzo[a]pyrene, the major DNA adduct formed is through its metabolite, benzo[a]pyrene diol epoxide (BPDE). Studies on BPDE-DNA adducts have shown that their recognition and subsequent repair by the NER machinery are influenced by several factors, including the stereochemistry of the diol epoxide and the local DNA sequence context. The initial recognition of the lesion is a critical step, primarily carried out by the XPC-HR23B protein complex in global genome NER (GG-NER).

While direct experimental data on the NER efficiency of this compound DNA adducts is limited, the presence of the methyl group at the C7 position is anticipated to influence the conformation of the adduct within the DNA helix. This alteration may affect the recognition by NER proteins. The methyl group could sterically hinder the binding of the XPC complex or alter the degree of DNA bending and unwinding required for successful NER initiation. Consequently, this could lead to a decreased rate of repair and increased persistence of the adduct, thereby enhancing the mutagenic potential of the compound.

Factor Influencing NER of BaP-DNA AdductsPotential Impact of 7-Methyl Group
Adduct ConformationMay alter the orientation of the pyrenyl ring in the DNA major or minor groove.
DNA Helix DistortionCould increase or decrease local DNA bending and unwinding.
Recognition by XPC-HR23BSteric hindrance from the methyl group may impede efficient binding.
Overall Repair EfficiencyPotentially reduced compared to non-methylated BaP adducts.

This table outlines the potential effects of the 7-methyl group on the Nucleotide Excision Repair of benzo(a)pyrene-derived DNA adducts based on established principles of NER.

When bulky DNA adducts, such as those formed from this compound, evade or are not efficiently removed by Nucleotide Excision Repair, they can block the progression of the high-fidelity replicative DNA polymerases during S-phase. To prevent replication fork collapse and potential cell death, cells activate a DNA damage tolerance mechanism known as Translesion Synthesis (TLS). TLS employs specialized, low-fidelity DNA polymerases that can replicate across damaged DNA templates.

Several TLS polymerases are involved in bypassing DNA lesions, and their selection is often lesion-specific. For benzo[a]pyrene-derived adducts, a key player is DNA polymerase kappa (Pol κ). frontiersin.org Research has indicated that Pol κ can bypass BPDE-N2-dG adducts in a relatively error-free manner. frontiersin.org However, if Pol κ is not available, other more error-prone TLS polymerases, such as Pol η or Pol ζ, may be recruited, leading to an increased frequency of mutations. frontiersin.orgresearchgate.net

The process of TLS is tightly regulated, often involving the ubiquitination of the proliferating cell nuclear antigen (PCNA), which acts as a molecular switch to recruit TLS polymerases to the stalled replication fork. researchgate.net The specific nature of the DNA adduct, including its size, shape, and interaction with the DNA template, influences which TLS polymerase is recruited and the fidelity of the bypass.

For this compound, the addition of the methyl group could alter the active site of the TLS polymerase that is best suited to accommodate the adducted template. This could lead to a shift in the polymerase preference, potentially favoring a more error-prone polymerase over a more accurate one like Pol κ. Such a shift would be expected to increase the mutagenic frequency and alter the mutational signature associated with this compound compared to its non-methylated counterpart.

TLS PolymeraseRole in Bypassing BaP-DNA AdductsPotential Influence of 7-Methyl Group
Pol κ (kappa) Primarily involved in accurate bypass of BPDE-N2-dG adducts. frontiersin.orgThe methyl group may hinder the fit of the adduct in the active site, potentially reducing the efficiency and accuracy of bypass.
Pol η (eta) Can be involved in bypassing BaP adducts, often in an error-prone manner. frontiersin.orgresearchgate.netMay be recruited more frequently if Pol κ is inhibited by the methylated adduct, leading to increased mutagenesis.
Pol ζ (zeta) Often acts as an extender polymerase after an initial insertion by another TLS polymerase. researchgate.netIts role could be enhanced if the methylated adduct causes frequent stalling and requires a two-polymerase bypass mechanism.
REV1 Primarily an inserter of cytosine opposite various lesions and can act as a scaffold. researchgate.netIts scaffolding function may be crucial in coordinating the switch between different TLS polymerases at the site of the methylated adduct.

This table summarizes the roles of key Translesion Synthesis polymerases in bypassing benzo(a)pyrene-derived DNA adducts and the potential influence of the 7-methyl group on their function.

In Vitro and in Vivo Experimental Models for Mechanistic Research

Application of Mammalian Cell Culture Systems

Mammalian cell culture systems offer a controlled environment to investigate the cellular and molecular effects of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol. These in vitro models range from primary cells that closely mimic in vivo physiology to genetically engineered cell lines designed to probe specific biological pathways.

Primary Cell Cultures for Metabolic and Adduct Studies

Primary cell cultures, particularly hepatocytes isolated from various species, are instrumental in studying the metabolism of PAHs and their derivatives. While direct studies on this compound are limited, extensive research on the analogous compound, benzo[a]pyrene-7,8-dihydrodiol (BP-7,8-diol), in isolated rat hepatocytes provides significant insights.

In studies using isolated hepatocytes from 3-methylcholanthrene-treated rats, BP-7,8-diol was metabolized to water-soluble conjugates, including glutathione (B108866) (GSH) conjugates. nih.gov These hepatocytes were also capable of metabolizing BP-7,8-diol to reactive intermediates that bind to cellular proteins. nih.gov The formation of benzo[a]pyrene-7,8-dione (B196088) has been identified as a metabolite of BP-7,8-diol in isolated rat hepatocytes, a process catalyzed by dihydrodiol dehydrogenase. documentsdelivered.com This metabolic pathway is significant as it represents an alternative to the formation of diol epoxides. Furthermore, studies with freshly isolated hepatocytes from the brown bullhead fish have demonstrated the metabolism of benzo[a]pyrene (B130552) to BP-7,8-diol and its subsequent conjugation with glucuronic acid, glutathione, and sulfate. capes.gov.br

The study of DNA adducts, which are covalent bonds between a chemical and DNA, is a cornerstone of chemical carcinogenesis research. The formation of these adducts is a critical initiating event in the carcinogenic process. In cell-mediated mutation assays using Syrian hamster embryo cells as activators and V79 Chinese hamster cells as targets, the major DNA adducts formed from benzo[a]pyrene resulted from the reaction of the syn and anti isomers of benzo[a]pyrene-7,8-diol-9,10-epoxide with DNA. nih.gov This indicates that metabolites of BP-7,8-diol are capable of transferring between cells to induce genetic damage. nih.gov

Engineered Cell Lines (e.g., CYP-expressing or gene-knockout models) for Specific Pathway Elucidation

Engineered cell lines are powerful tools for identifying the specific enzymes involved in the metabolic activation of compounds like this compound. By overexpressing or knocking out specific genes, researchers can pinpoint the contribution of individual enzymes to the metabolic profile and toxicity of a substance.

Recombinant human cytochrome P450 (P450) enzymes expressed in bacterial or human cell systems have been pivotal in identifying the key players in PAH metabolism. Studies using recombinant human P450s have shown that CYP1B1 is a principal enzyme in catalyzing the oxidation of benzo[a]pyrene to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, with CYP1A1 showing significantly lower activity. nih.govnih.gov The kinetic analysis revealed a much higher Vmax/Km ratio for CYP1B1 compared to CYP1A1, suggesting its higher efficiency in this metabolic step. nih.gov Other human P450s, such as 1A2, 2E1, and 3A4, displayed very low to undetectable activity in forming this metabolite. nih.gov

Further investigations using cell lines like HepG2 and MCF-7 have helped to dissect the complex transcriptional responses to benzo[a]pyrene exposure. These studies compare the gene expression profiles induced by benzo[a]pyrene with those induced by its ultimate carcinogenic metabolite, anti-benzo[a]pyrene-trans-7,8-dihydrodiol-9,10-epoxide (BPDE), which directly damages DNA, and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which activates the aryl hydrocarbon receptor (AHR) but does not bind to DNA. nih.gov This approach allows for the differentiation between AHR-mediated and DNA damage-mediated cellular responses, revealing that genes involved in xenobiotic metabolism are upregulated through AHR activation, while those involved in cell cycle regulation, apoptosis, and DNA repair are modulated in response to DNA damage. nih.gov

The human trophoblast cell line Swan 71 has been utilized to study the effects of benzo[a]pyren-7,8-dihydrodiol-9,10-epoxide (BPDE). In this model, BPDE was found to decrease cell viability, induce apoptosis, and disrupt mitochondrial dynamics, highlighting the cellular dysfunctions that can be triggered by reactive metabolites. nih.gov

Genotoxicity Assays in Cultured Cells (e.g., Ames Test, Micronucleus Assay)

Genotoxicity assays are employed to assess the potential of a chemical to damage genetic material. The Ames test, which uses bacteria to test for gene mutations, and the micronucleus assay, which detects chromosome damage in mammalian cells, are standard in vitro genotoxicity screening methods.

Utilization of Aquatic and Terrestrial Animal Models

Whole-animal models are indispensable for understanding the complex interactions between a compound, its metabolism, and the organism's physiological response, including carcinogenesis. Rodent and fish models are commonly used for these purposes.

Rodent Models for Carcinogenesis and Molecular Pathway Studies

Rodent models, particularly mice and rats, have been fundamental in establishing the carcinogenic potential of PAHs and their metabolites. Topical application of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to mouse skin has been shown to be a potent carcinogen, equipotent to the parent compound benzo[a]pyrene in eliciting tumors. nih.govnih.gov This finding was crucial in identifying this dihydrodiol as a proximate carcinogen, meaning it is closer in the metabolic sequence to the ultimate carcinogen than the parent compound. nih.gov

In vivo studies in mouse epidermis have investigated the metabolic oxidation of (+)-[3H]BaP-7,8-diol. These studies revealed the formation of both (-)-anti- and (+)-syn-7,8-[3H]dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (BPDE), with the anti-isomer being the major metabolite. nih.gov Analysis of DNA adducts in mouse epidermis after topical application of (+)-[3H]BaP-7,8-diol indicated that the major DNA adduct was not formed from the major metabolite, (-)-anti-BPDE, suggesting the involvement of other metabolic pathways or reactive species in DNA binding in vivo. nih.gov

Studies using liver nuclei and microsomes from rats treated with inducers like 3-methylcholanthrene (B14862) have demonstrated that both cellular compartments can metabolize benzo[a]pyrene and (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to diol-epoxides, highlighting that both the endoplasmic reticulum and the nuclear envelope can be sites of carcinogen activation. osti.gov Furthermore, in vitro metabolism studies with hepatic microsomes from mice, rats, and humans have been conducted to determine species-specific metabolic rates for benzo[a]pyrene-7,8-dihydrodiol, which are crucial for developing pharmacokinetic models to support human risk assessment. osti.gov

Fish Models for Environmental Biotransformation and Genotoxicity

Aquatic models, such as fish, are valuable for studying the environmental fate and effects of pollutants like PAHs. Rainbow trout (Oncorhynchus mykiss) have been used to investigate the tissue-specific metabolism of benzo[a]pyrene. These studies have shown that not only the liver but also immune organs like the head kidney and spleen can metabolize benzo[a]pyrene. nih.gov In benzo[a]pyrene-exposed trout, microsomes from all these organs produced the potentially immunotoxic BaP-7,8-dihydrodiol as the main metabolite, indicating that in situ production of reactive metabolites can occur in extrahepatic tissues. nih.gov

The liver microsomes of Tilapia (Oreochromis hybrid) have also been shown to metabolize benzo[a]pyrene to BaP-7,8-dihydrodiol, among other hydroxylated products. nih.gov The enzymatic activities responsible for this metabolism were found to be highly inducible by pretreatment with 3-methylcholanthrene. nih.gov

Zebrafish (Danio rerio) are increasingly used as a model for developmental toxicity and neurotoxicity studies of PAHs. Developmental exposure of zebrafish embryos to a mixture of PAHs, including benzo[a]pyrene, has been shown to cause morphological abnormalities and long-term behavioral deficits. nih.gov These studies help in understanding the potential health risks posed by environmental PAH mixtures.

Organ-Specific Metabolic Activation and Adduct Formation in Animal Tissues

The metabolic activation of 7-methylbenzo(a)pyrene (7-MeBP), the parent hydrocarbon of this compound, and the subsequent formation of DNA adducts are critical events in its carcinogenesis. While in vivo organ-specific data for 7-MeBP is limited, in vitro studies using animal tissues, particularly liver microsomes, have provided significant insights into its metabolic pathways.

Research using liver microsomes from rats has been instrumental in elucidating the metabolic fate of 7-MeBP. nih.gov These studies have shown that, despite the presence of a methyl group at the 7-position, 7-MeBP can undergo metabolic activation at the 7 and 8 positions, a pathway analogous to that of the well-studied carcinogen benzo(a)pyrene (BaP). nih.gov

Metabolic Activation in Liver Microsomes

Studies with rat liver microsomal preparations have demonstrated that 7-MeBP is metabolized into several products. nih.gov A key metabolite that has been isolated and identified is trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov This finding is significant as it indicates that the methyl substitution does not prevent the initial epoxidation and subsequent hydrolysis to a dihydrodiol, which is a critical step in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). nih.govosti.gov

The stereochemistry of the metabolites has also been investigated. In liver microsomes from Sprague-Dawley rats pretreated with polychlorinated biphenyls (PCBs), the metabolism of 7-MeBP was found to be stereoselective. nih.gov The major trans-7,8-dihydrodiol enantiomer formed was identified as a (+)-enantiomer. nih.gov This is in contrast to the metabolism of BaP, which predominantly forms the (-)-7R,8R-dihydrodiol. nih.gov This suggests that the methyl group on the aromatic ring can alter the stereoselective properties of the metabolizing enzymes. nih.gov

The table below summarizes the key metabolites of 7-MeBP identified in rat liver microsomes.

Parent CompoundMetabolic SystemKey Metabolite IdentifiedStereochemistry of DihydrodiolSource
7-Methylbenzo(a)pyrene (7-MeBP)Rat Liver Microsomestrans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyreneAlmost racemic nih.gov
7-Methylbenzo(a)pyrene (7-MeBP)Liver microsomes from PCB-pretreated rats(+)-trans-7,8-dihydrodiol enantiomer60.4% optical purity nih.gov

DNA Adduct Formation

The metabolic activation of 7-MeBP leads to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts. The formation of these adducts is considered a crucial initiating event in chemical carcinogenesis. mdpi.com

In vitro studies with 10T1/2 mouse embryo cells have shown that 7-MeBP is readily metabolized and binds to the DNA of these cells. nih.gov The level of DNA binding was found to be approximately one-eighth of that observed for BaP under similar conditions. nih.gov This indicates that while 7-MeBP is a potent carcinogen, its metabolic activation to DNA-binding species may be less efficient than that of BaP. nih.gov

The table below presents a comparative overview of DNA adduct formation by 7-MeBP and the related compound BaP in different experimental models.

CompoundExperimental ModelKey Findings on DNA Adduct FormationSource
7-Methylbenzo(a)pyrene (7-MeBP)10T1/2 mouse embryo cellsReadily metabolized and binds to cellular DNA at a level of about one-eighth that of BaP. nih.gov
Benzo(a)pyrene (BaP)Rat liverFormation of dG-N2-BPDE adducts confirmed in vivo. mdpi.com
Benzo(a)pyrene (BaP)Human tissue organoids (pancreas, liver, kidney, stomach, colon)Highest adduct levels in pancreatic and undifferentiated liver organoids; lowest in colon organoids. mdpi.com

Advanced Analytical and Computational Methodologies

Chromatographic Techniques for Metabolite and Adduct Resolution

Chromatographic methods are fundamental to the separation of the complex mixtures that result from the metabolism of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol. The choice of technique is dictated by the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its non-volatile metabolites. The separation is typically achieved on reverse-phase columns, such as C18, using gradient elution with mobile phases commonly composed of acetonitrile (B52724) and water.

Studies on the related compound, 7-methylbenzo[a]pyrene (B1205412) (7-MBaP), have demonstrated the utility of HPLC in resolving its metabolic products. For instance, the metabolism of 7-MBaP has been shown to yield trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene, which was successfully isolated and analyzed using HPLC. nih.gov The separation of dihydrodiol metabolites of 7-MBaP has been accomplished using HPLC, often coupled with chiral stationary phases to resolve the different enantiomers. nih.gov This is particularly important as the biological activity of polycyclic aromatic hydrocarbon metabolites can be highly stereospecific.

Detection Methods:

Fluorescence Detection: The inherent fluorescence of the pyrene (B120774) aromatic system provides high sensitivity and selectivity for detection. This method has been effectively used in the analysis of benzo[a]pyrene-DNA adducts, where the fluorescence characteristics of the adducts allow for their quantification at low levels.

UV/Vis Absorbance Detection: Diode array detectors can be employed to obtain UV/Vis spectra of the eluting compounds, which aids in their identification by comparing the spectra with those of known standards.

Mass Spectrometry (MS): Coupling HPLC with MS provides the highest level of specificity and structural information, as discussed in section 6.2.

Table 1: HPLC Methods for the Analysis of 7-Methylbenzo[a]pyrene Metabolites

Analytical MethodColumnMobile PhaseDetectionApplication
HPLCReverse-phase C18Acetonitrile/Water GradientFluorescence, Mass SpectrometrySeparation and identification of trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene from microsomal incubations of 7-methylbenzo[a]pyrene. nih.gov
Chiral HPLCPolysaccharide-based chiral stationary phaseNot specifiedNot specifiedResolution of dihydrodiol enantiomers of 7-methylbenzo[a]pyrene. nih.gov

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While the primary metabolites of this compound are generally not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility. For instance, hydroxylated metabolites can be converted to their trimethylsilyl (B98337) (TMS) or other volatile ethers prior to GC-MS analysis. This approach has been successfully applied to the analysis of hydroxylated polycyclic aromatic hydrocarbons in general.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and quantification of this compound, its metabolites, and their adducts with macromolecules.

High-Resolution Mass Spectrometry for Metabolite Profiling

Tandem Mass Spectrometry for DNA/RNA Adduct Identification and Quantification (e.g., DNA/RNA Adductomics)

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific detection of DNA and RNA adducts. This technique, often referred to as adductomics, allows for the simultaneous detection and quantification of a wide range of adducts.

In a typical LC-MS/MS experiment for DNA adduct analysis, the DNA is first enzymatically hydrolyzed to individual nucleosides. The resulting mixture is then separated by HPLC, and the adducts are detected by the mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated or deprotonated adduct) in the first mass analyzer and then fragmenting it to produce characteristic product ions, which are monitored in the second mass analyzer. This two-stage filtering process provides exceptional selectivity and sensitivity.

Stable isotope dilution (SID) is often employed for accurate quantification, where a known amount of a stable isotope-labeled internal standard for each adduct is added to the sample. nih.gov This approach has been successfully used to quantify benzo[a]pyrene (B130552) diol epoxide-DNA adducts. nih.gov While specific studies on this compound adducts are not detailed in the provided search results, the methodologies developed for the parent compound, benzo[a]pyrene, are directly applicable. nih.gov

Table 2: Tandem Mass Spectrometry for DNA Adduct Analysis

Analytical MethodIonizationMass AnalyzerApplication
LC-MS/MSElectrospray Ionization (ESI)Triple Quadrupole or Ion TrapIdentification and quantification of DNA and RNA adducts of polycyclic aromatic hydrocarbons. nih.gov
LC-MRM/MS with Stable Isotope DilutionElectrospray Ionization (ESI)Triple QuadrupoleQuantitative analysis of benzo[a]pyrene diol epoxide-derived DNA adducts. nih.gov

Isotopic Labeling and Nuclear Magnetic Resonance (NMR) Spectroscopy

Isotopic labeling, in conjunction with NMR spectroscopy, provides unparalleled detail regarding the structure and metabolic fate of compounds.

Isotopic Labeling: The synthesis of isotopically labeled (e.g., with 2H, 13C, or 15N) this compound can be a powerful tool for tracing its metabolic pathways. For example, using a labeled precursor allows for its unambiguous detection and differentiation from endogenous molecules in complex biological matrices by mass spectrometry. While specific synthetic routes for labeled this compound were not found, the general strategies for introducing deuterium (B1214612) or other stable isotopes into aromatic systems are well-established. arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Although specific NMR data for this compound were not available in the provided search results, NMR has been used to characterize related compounds, such as nitrobenzo[a]pyrenes, and to confirm the structure of synthesized metabolites. sfasu.edunih.gov For novel metabolites of this compound, 2D-NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous structure determination.

Synthesis and Application of Radiolabeled or Stable Isotope-Labeled Compounds

The synthesis of radiolabeled or stable isotope-labeled analogues of polycyclic aromatic hydrocarbons (PAHs) and their metabolites is fundamental for tracking their metabolic pathways and quantifying their binding to cellular macromolecules. For instance, tritium (B154650) ([³H]) labeling has been instrumental in studying the formation of DNA adducts from related compounds. In studies of 7,12-dimethylbenz(a)anthracene (DMBA), [³H]-labeled 7-hydroxymethyl-12-methylbenz(a)anthracene was used to analyze DNA adduct formation in mouse epidermis. nih.gov This approach allows for sensitive detection and quantification of adducts through techniques like liquid scintillation counting following chromatographic separation.

Similarly, stable isotope labeling, using isotopes such as Carbon-13 ([¹³C]) and Deuterium ([²H]), coupled with mass spectrometry, offers a powerful tool for metabolic profiling. The synthesis of ¹³C₂-labeled B[a]P and its metabolites, including B[a]P-7,8-diol, has been described, involving methods like Pd-catalyzed Suzuki-Miyaura coupling and Wittig reactions. nii.ac.jp These labeled compounds serve as internal standards in quantitative analyses, enabling precise measurement of metabolite levels in biological samples. nih.govresearchgate.net While the specific synthesis of radiolabeled or stable isotope-labeled this compound is not detailed in the available literature, the established methods for related PAHs provide a clear pathway for its preparation and use in metabolic and DNA binding studies. The enzymatic incorporation of stable isotope-labeled nucleotides is also a common strategy in nucleic acid research to study interactions with compounds like PAH metabolites. silantes.comisotope.com

Table 1: Isotope Labeling Strategies for PAH Metabolite Research

IsotopeLabeling MethodApplicationAnalytical TechniqueReference
Tritium ([³H])Chemical SynthesisDNA Adduct Formation StudiesLiquid Scintillation Counting nih.gov
Carbon-13 ([¹³C])Chemical SynthesisMetabolic ProfilingMass Spectrometry nii.ac.jp
Stable IsotopesEnzymatic IncorporationNucleic Acid Structural and Functional StudiesNMR and Mass Spectrometry silantes.comisotope.com

NMR for Detailed Structural Characterization of Metabolites and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of PAH metabolites and their covalent adducts with DNA. High-resolution two-dimensional ¹H NMR spectroscopy has been successfully applied to characterize the metabolites of B[a]P diol epoxides. nih.gov For example, studies on the major metabolite derived from racemic 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE) utilized fluorescence spectroscopy and 2D ¹H NMR to confirm hydroxylation at the 3-position. nih.gov

Table 2: Application of NMR Spectroscopy in PAH Metabolite and Adduct Characterization

TechniqueInformation ObtainedExample ApplicationReference
2D ¹H NMRStructural elucidation of metabolites, including position of hydroxylation.Characterization of anti-BPDE metabolites. nih.gov
¹H and ¹³C NMRDetermination of the site of metabolic modification and stereochemistry of adducts.General methodology for PAH metabolite analysis. nih.gov
¹H NMRStudy of intermolecular interactions and complex formation.Investigation of B[a]P inclusion complexes with cucurbit[n]urils. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental studies by providing insights into the reactivity and biological interactions of PAH metabolites at a molecular level.

Quantum chemical calculations are employed to predict the reactivity of molecules, including their susceptibility to metabolic activation and their ability to form covalent bonds with biological nucleophiles like DNA. While specific quantum chemical studies on this compound were not found, such calculations would be valuable in assessing how the methyl group at the 7-position influences the electronic properties and reactivity of the molecule compared to its non-methylated counterpart. These calculations can predict the ease of formation of carbocations or epoxide intermediates, which are often the ultimate carcinogenic species.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between DNA and PAH adducts. These simulations can reveal how the presence of an adduct, such as one derived from this compound, affects the local and global structure of the DNA double helix. For instance, MD simulations have been used to study the stability of inclusion complexes between B[a]P and cucurbit[n]urils in aqueous media, highlighting the role of hydrophobic forces and van der Waals interactions. mdpi.com Similar simulations of a DNA duplex containing a this compound adduct could elucidate conformational changes in the DNA, which are critical for understanding the mechanisms of mutagenesis and carcinogenesis.

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. For PAHs, SAR models can be developed to predict carcinogenic potential based on molecular descriptors. A study on 8-methyl-benzo[a]pyrene utilized a physiologically based kinetic (PBK) modeling approach combined with read-across from B[a]P to predict its developmental toxicity. nih.govresearchgate.net This methodology illustrates how computational models can be used to predict the biological outcomes of methylated PAHs, potentially reducing the need for extensive animal testing. researchgate.net While a specific SAR model for this compound has not been reported, the development of such a model would be a logical step in assessing its potential toxicity based on its structural features and in comparison to other well-studied PAHs.

Table 3: Computational Approaches for Studying PAH Derivatives

MethodologyPurposePotential Application to this compoundReference
Quantum Chemical CalculationsPredict chemical reactivity and ease of metabolic activation.Assess the influence of the 7-methyl group on reactivity.N/A
Molecular Dynamics SimulationsInvestigate the structural and dynamic impact of DNA adducts.Elucidate conformational changes in DNA upon adduction. mdpi.com
SAR and PBK ModelingPredict biological outcomes like toxicity.Estimate the developmental toxicity and carcinogenic potential. nih.govresearchgate.net

Comparative Analyses and Structure Activity Relationship Sar Studies

Comparison of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol Activity with Parent Benzo(a)pyrene

The metabolic activation of benzo(a)pyrene (BaP) to its ultimate carcinogenic form, a diol epoxide, is a well-established pathway. However, the substitution of a methyl group at the 7-position, as seen in 7-methylbenzo(a)pyrene (7-MBaP), significantly alters this process and its biological consequences.

Studies have shown that while 7-MBaP can undergo metabolic activation similar to BaP, the resulting metabolites exhibit markedly different activities. nih.gov The metabolism of 7-MBaP can lead to the formation of trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov However, unlike the highly carcinogenic trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene derived from BaP, the dihydrodiol of 7-MBaP is nearly racemic and its enantiomers show little to no mutagenic activity in the Ames bacterial mutagenesis assay. nih.gov

Tumor-Initiating Activity of Benzo(a)pyrene and its Methylated Derivatives

CompoundTumor-Initiating Activity (Tumor incidence %)Reference
Benzo(a)pyrene (BaP)25% (at 50 µg), 40% (at 100 µg) nih.gov
7,10-dimethylbenzo(a)pyrene0% (at 50 µg and 100 µg) nih.gov
10-methylbenzo(a)pyrene20% (at 50 µg and 100 µg) nih.gov
11-methylbenzo(a)pyreneApproximately 3 times more active than BaP nih.gov
1-methylbenzo(a)pyreneApproximately 2 times more active than BaP nih.gov
7-methylbenzo(a)pyreneCompletely counteracts tumor-initiating ability of BaP nih.gov
8-methylbenzo(a)pyreneCompletely counteracts tumor-initiating ability of BaP nih.gov
9-methylbenzo(a)pyreneCompletely counteracts tumor-initiating ability of BaP nih.gov
10-methylbenzo(a)pyreneCompletely counteracts tumor-initiating ability of BaP nih.gov

Evaluation of the Methyl Group's Influence on Metabolism and Reactivity

The presence of a methyl group at the 7-position of the benzo(a)pyrene ring system profoundly influences its biotransformation and subsequent interactions with cellular macromolecules.

Effects on Regio- and Stereoselectivity of Biotransformation

A methyl substituent on a polycyclic aromatic hydrocarbon can alter the stereoselective properties of the microsomal drug-metabolizing enzyme systems. nih.gov In the metabolism of BaP, the resulting trans-4,5-, 7,8-, and 9,10-dihydrodiols are predominantly R,R-enantiomers with high optical purity. nih.gov In contrast, the metabolism of 7-MBaP shows altered stereoselectivity. The major trans-7,8-dihydrodiol enantiomer formed from 7-MBaP is a (+)-enantiomer with an optical purity of 60.4%, which has Cotton effects opposite in sign to that of the (-)-7R,8R-dihydrodiol formed from BaP metabolism. nih.gov The trans-4,5-dihydrodiol of 7-MBaP is also formed with a lower optical purity compared to that of BaP. nih.gov This demonstrates that the methyl group directly influences the enzymatic processing of the aromatic ring, leading to a different stereochemical outcome.

Impact on DNA Adduction Efficiency and Mutagenic Potency

The ultimate carcinogenic activity of PAHs is dependent on the formation of covalent adducts with DNA. The methyl group at the 7-position of BaP significantly reduces the efficiency of this process. As mentioned earlier, the binding of 7-MBaP to the DNA of 10T1/2 cells was found to be approximately one-eighth of the level observed for BaP. nih.gov

This reduced DNA binding correlates with a decrease in mutagenic potency. The 7,8-dihydrodiol of 7-MBaP was found to be almost racemic, and neither of its enantiomers was very active in the Ames bacterial mutagenesis assay when compared with the highly mutagenic trans-7,8-dihydro-7,8-dihydroxybenzo(a)pyrene from BaP. nih.gov This suggests that the specific stereochemistry of the diol epoxide precursor, which is altered by the methyl group, is crucial for potent mutagenic activity. The concepts of steric inhibition of metabolic activation and stereospecific activation are key to understanding the varying tumor-initiating activities of different methylated derivatives of BaP. nih.gov

Comparative DNA Binding and Mutagenicity

Compound/MetaboliteObservationReference
7-methylbenzo(a)pyrene (7-MBaP)Binds to DNA at about one-eighth the level of Benzo(a)pyrene (BaP). nih.gov
trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyreneAlmost racemic and enantiomers are not very active in the Ames test. nih.gov
trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyreneHighly mutagenic. nih.gov

Analysis of Hydroxyl Group Position and Number on Biological Activity

The position and number of hydroxyl groups on the PAH ring structure are critical determinants of biological activity. The metabolic introduction of hydroxyl groups, forming dihydrodiols, is a key activation step for many PAHs, leading to the formation of highly reactive diol epoxides. researchgate.net For BaP, the formation of the 7,8-diol is a prerequisite for its conversion to the ultimate carcinogen, the 7,8-diol-9,10-epoxide. researchgate.net

The relative orientation of the hydroxyl groups (cis vs. trans) and their position in the "bay region" of the molecule are particularly important. The bay region is a sterically hindered area of the PAH, and diol epoxides with the epoxide group in this region are often highly carcinogenic. The hydroxyl groups influence the conformation of the molecule and its interaction with the active sites of metabolizing enzymes and with DNA. nih.gov Studies on various hydroxylated PAHs have shown that their DNA-binding affinity can be correlated with molecular structure characteristics, suggesting that hydrogen bonding and steric effects play important roles. nih.gov

Comparative Studies with Other Dihydroxylated and Keto-PAH Metabolites

The metabolic activation of PAHs can proceed through several pathways, leading to different classes of reactive metabolites, including diol epoxides and o-quinones (keto-PAHs). The formation of these metabolites is catalyzed by different enzyme systems, such as cytochrome P450s and aldo-keto reductases (AKRs). researchgate.netnih.gov

PAH trans-dihydrodiols can be converted by AKRs into reactive and redox-active o-quinones. nih.gov These o-quinones represent an alternative pathway of PAH activation that can lead to the formation of both stable and depurinating DNA adducts. nih.gov Comparative studies have shown that PAH o-quinones can be potent mutagens. clinician.com For instance, in one study, the o-quinone of BaP was found to be a more potent mutagen than the anti-BaP-diol epoxide, particularly when allowed to redox cycle. clinician.com

Future Directions and Research Gaps

Elucidation of Complete Metabolic Fate and Clearance Mechanisms

A fundamental gap exists in our understanding of the complete metabolic journey of 7-Methyl-7,8-dihydrobenzo(a)pyren-7-ol within an organism. While studies on the parent compound, 7-methylbenzo[a]pyrene (B1205412) (7-MeBP), have shown that it can be metabolized to trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene, the subsequent metabolic steps and clearance pathways are not well-defined. nih.gov Research on the related compound, 7,12-dimethylbenz[a]anthracene, also indicates the formation of hydroxymethyl derivatives and dihydrodiols, suggesting a potential, yet unconfirmed, pathway for 7-MeBP. wikipedia.org

Future research must focus on identifying the full spectrum of secondary metabolites that arise from this compound. This includes investigating the potential for further oxidation, conjugation with glutathione (B108866), glucuronic acid, or sulfate, and the enzymes responsible for these transformations. Understanding these pathways is critical, as they determine the detoxification and elimination of the compound or its potential conversion into more reactive, and possibly more toxic, species. Furthermore, the kinetics of these metabolic processes and the half-life of the compound in various tissues are currently unknown and require thorough investigation.

Discovery of Novel Molecular Targets and Signaling Pathways

The specific molecular targets and signaling pathways perturbed by this compound are largely unexplored. For other methylated PAHs, such as 1-methylbenzo[a]pyrene and 3-methylbenzo[a]pyrene, the aryl hydrocarbon receptor (AhR) has been identified as a key molecular target, with these compounds acting as potent AhR agonists. nih.gov Activation of AhR is a critical step in the metabolic activation of PAHs and can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes and subsequent genotoxicity. nih.gov

It is plausible that this compound also interacts with AhR, but this has not been experimentally verified. Future studies should investigate the binding affinity of this specific metabolite to AhR and its ability to induce AhR-dependent gene expression. Beyond AhR, research is needed to identify other potential molecular targets. For instance, the ultimate carcinogenic metabolite of BaP, benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is known to target the p53 tumor suppressor gene. researchgate.net Whether this compound or its subsequent metabolites have similar genotoxic targets is a critical unanswered question. Investigations into its effects on key signaling pathways involved in cell cycle control, apoptosis, and DNA repair are essential.

Potential Research Area Rationale based on Related Compounds Key Questions to Address
AhR Binding and Activation Other methylated BaP isomers are potent AhR agonists. nih.govDoes this compound bind to and activate the Aryl Hydrocarbon Receptor?
P53 Pathway Interaction The ultimate carcinogen of BaP, BPDE, targets the p53 gene. researchgate.netDoes this compound or its metabolites interact with or alter the function of the p53 signaling pathway?
Apoptosis and Cell Cycle Regulation Exposure to BPDE can induce apoptosis and affect mitochondrial function. nih.govWhat are the effects of this compound on cell viability, proliferation, and programmed cell death?

Development of High-Throughput Screening Assays for Derivatives

The development of high-throughput screening (HTS) assays is crucial for efficiently evaluating the toxic potential of a large number of chemicals. Currently, there are no specific HTS assays designed for derivatives of this compound. General HTS methods for PAHs and their hydroxylated metabolites do exist, which could be adapted. nih.gov These methods often rely on techniques like gas chromatography-mass spectrometry or liquid chromatography. nih.gov

Future efforts should focus on creating cell-based HTS assays to rapidly assess the biological activity of this compound and its potential derivatives. Such assays could be designed to measure key events like AhR activation, cytotoxicity, genotoxicity, or the induction of specific signaling pathways. These tools would be invaluable for structure-activity relationship (SAR) studies, helping to identify the chemical features that contribute to the toxicity of methylated PAH metabolites.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Mechanistic Insight

Omics technologies, such as transcriptomics and proteomics, offer a powerful, unbiased approach to understanding the global cellular responses to chemical exposures. To date, no studies have applied these technologies to investigate the effects of this compound. However, proteomic analyses of cells exposed to the parent compound, benzo[a]pyrene (B130552), have revealed alterations in proteins involved in a variety of cellular processes, including stress responses, cytoskeletal organization, and metabolism.

Applying transcriptomics and proteomics to cells or tissues exposed to this compound would provide a comprehensive, systems-level view of its biological impact. Transcriptomic analysis could identify all genes whose expression is altered, while proteomics would reveal changes in protein expression and post-translational modifications. Integrating these datasets could uncover novel mechanisms of action and identify potential biomarkers of exposure and effect.

Omics Technology Potential Application Expected Insights
Transcriptomics Analysis of gene expression changes in cells exposed to the compound.Identification of regulated genes and affected pathways.
Proteomics Analysis of protein expression and modification changes.Understanding of functional changes at the protein level.
Metabolomics Analysis of changes in the cellular metabolome.Identification of metabolic pathways disrupted by the compound.

Advanced Computational Approaches for Predictive Toxicology

Computational toxicology, including quantitative structure-activity relationship (QSAR) modeling, plays an increasingly important role in predicting the toxicity of chemicals and prioritizing them for further testing. While computational studies have been conducted on methylated benzo[a]anthracene derivatives, there is a lack of specific predictive models for this compound. These studies have shown that the position of the methyl group can significantly influence the electronic properties and reactivity of the molecule.

Future research should focus on developing in silico models tailored to methylated benzo[a]pyrene metabolites. This would involve creating a database of experimental data on the biological activities of these compounds to train and validate QSAR models. Such models could then be used to predict the toxicity of uncharacterized metabolites, including their potential to bind to molecular targets like AhR, their metabolic stability, and their genotoxic potential. These predictive tools would be instrumental in risk assessment and could guide the design of less toxic industrial chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.